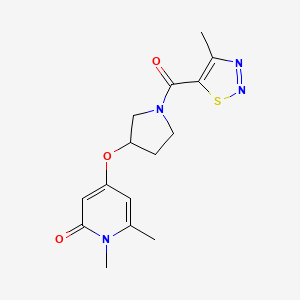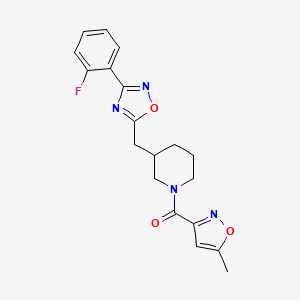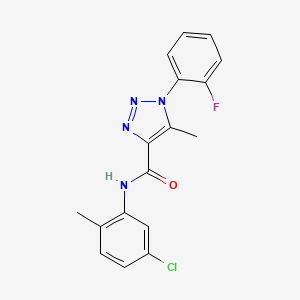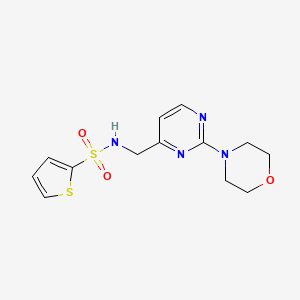
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide and sodium azide at room temperature . These reactions presumably proceed via a domino imine formation, intramolecular annulation and Ugi-azide reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide and sodium azide at room temperature . These reactions presumably proceed via a domino imine formation, intramolecular annulation and Ugi-azide reaction .Mechanism of Action
Biochemical Pathways
Without knowledge of the specific targets of this compound, it is difficult to determine the exact biochemical pathways it affects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s specific biological targets and mode of action.
Advantages and Limitations for Lab Experiments
The main advantage of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is its selectivity for the orexin receptor type 2, which reduces the potential for off-target effects. However, the drug has a short half-life and requires multiple doses to maintain its effects. This compound also has poor solubility, which can limit its use in certain experimental settings.
Future Directions
Further research is needed to determine the safety and efficacy of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide in clinical trials. The drug may also have potential applications in other disorders, such as addiction and depression, which are associated with dysregulation of the orexin system. Additionally, the development of more potent and selective orexin receptor type 2 antagonists may improve the therapeutic potential of this class of drugs.
Synthesis Methods
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrazole ring, followed by the coupling of the tetrazole with the sulfonamide group. The final step involves the introduction of the cyclohexyl group at the tetrazole nitrogen.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide has been extensively studied in preclinical models for its potential use in the treatment of sleep disorders. The drug has shown promising results in improving wakefulness and reducing sleep latency in animal models. This compound has also been studied in the context of addiction and reward, as the orexin system is involved in these processes.
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-12-9-13(2)17(14(3)10-12)25(23,24)18-11-16-19-20-21-22(16)15-7-5-4-6-8-15/h9-10,15,18H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKDQVQEMXNQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NN=NN2C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2791112.png)

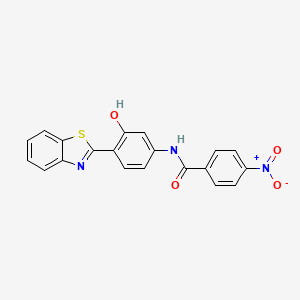
![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791118.png)
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2791119.png)

